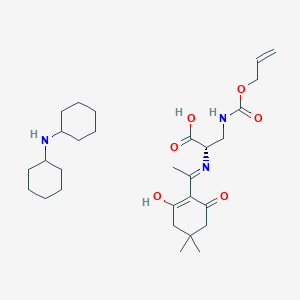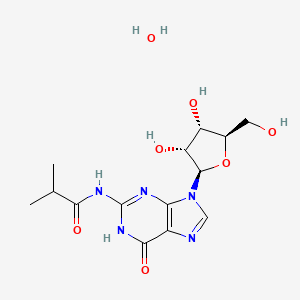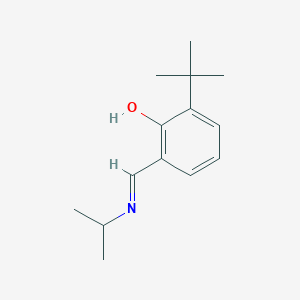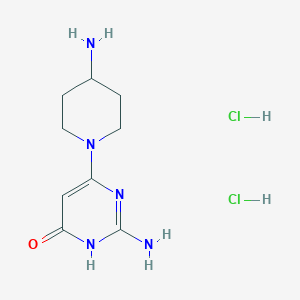
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCP-2-H) is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms. 5-DCP-2-H is a colorless solid and is used in a variety of scientific research applications. It is commercially available in 95% purity, meaning that it contains 95% of the desired compound and 5% of other impurities.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, to study the biochemical and physiological effects of drugs, and to study the effects of environmental pollutants on living organisms. It has also been used to study the structure and function of proteins, and to study the structure and function of DNA and RNA.
Wirkmechanismus
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. It has been used to study the mechanism of action of various enzymes, including proteases, phosphatases, and kinases.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used to study the biochemical and physiological effects of drugs. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, the endocrine system, and the immune system. It has also been used to study the effects of drugs on cell growth and differentiation, as well as on gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that it is commercially available in 95% purity. This makes it easy to obtain and use in experiments. However, one of the limitations of using 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% is that it is not very stable, and it may degrade over time. This can lead to inaccurate results and may require the use of more stringent storage conditions.
Zukünftige Richtungen
In the future, 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% may be used to study the effects of drugs on cancer cells and to study the effects of environmental pollutants on living organisms. It may also be used to study the structure and function of proteins, DNA, and RNA. Additionally, it may be used to study the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of drugs. Finally, 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% may be used to develop new drugs and to develop new methods for drug delivery.
Synthesemethoden
5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% can be synthesized from the reaction of 2,4-dichlorophenol and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in aqueous solution at room temperature. The reaction is complete in a few hours and yields 5-(2,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in 95% purity.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(9(12)3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOGPWXEOXKGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544847 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
CAS RN |
103824-18-6 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)


![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)



![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)





